molecular formula C8H7F2N B12212056 5,6-Difluoroisoindoline

5,6-Difluoroisoindoline

Cat. No.: B12212056
M. Wt: 155.14 g/mol
InChI Key: OOTOCEVRELBOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoroisoindoline is a useful research compound. Its molecular formula is C8H7F2N and its molecular weight is 155.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F2N

Molecular Weight

155.14 g/mol

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H7F2N/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4H2

InChI Key

OOTOCEVRELBOSL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1)F)F

Origin of Product

United States

Contextualization of Isoindoline Scaffolds in Organic and Medicinal Chemistry

The isoindoline (B1297411) core, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, is considered a "privileged structure" in medicinal chemistry. preprints.org This designation is due to its recurrence in a wide array of biologically active compounds and approved drugs. preprints.orgresearchgate.net Isoindoline-based molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. researchgate.netjmchemsci.com

The versatility of the isoindoline scaffold lies in its ability to be readily modified at various positions, allowing chemists to fine-tune its chemical and biological properties. ontosight.ai This adaptability has led to the development of numerous isoindolinone-containing drugs, which are derivatives of isoindoline. preprints.org The inherent properties of the isoindoline framework make it an attractive starting point for the design and synthesis of new therapeutic agents. jmchemsci.com

The Role of Fluorine Substitution in Modulating Chemical Properties for Research Applications

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. nih.govtandfonline.com Fluorine, being the most electronegative element, imparts unique characteristics to a molecule that can significantly influence its biological behavior. bohrium.commdpi.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. tandfonline.commdpi.com This can increase the stability of a drug in the body, a desirable trait in drug development. nih.govbohrium.com

Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions. nih.govbohrium.com This can lead to increased potency and selectivity of a drug candidate.

Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, and transport properties in the body. bohrium.comnih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target. bohrium.com

The strategic placement of fluorine atoms, as seen in 5,6-Difluoroisoindoline, is a deliberate design choice aimed at leveraging these beneficial effects for research and potential therapeutic applications.

Overview of Key Research Domains for 5,6 Difluoroisoindoline and Its Derivatives

Established Synthetic Pathways for this compound

The formation of the core this compound structure serves as a critical starting point for further functionalization. The compound is noted as being commercially available, and its synthesis generally relies on the use of appropriately fluorinated precursors. researchgate.net

The synthesis of fluorinated isoindolines typically involves building the heterocyclic ring system from a pre-fluorinated benzene (B151609) derivative. For related isomers like 4,7-Difluoroisoindoline, a common strategy is the direct fluorination of an isoindoline derivative using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This general principle suggests that the synthesis of the 5,6-difluoro isomer would similarly start with a difluorinated aromatic compound, which then undergoes reactions to form the fused pyrrolidine (B122466) ring.

A key transformation of this compound is its bromoacetylation to produce reactive intermediates for further coupling reactions. researchgate.net This is typically achieved by treating this compound with bromoacetyl bromide in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrogen bromide byproduct. researchgate.net This reaction yields N-(bromoacetyl)-5,6-difluoroisoindoline, a valuable building block for synthesizing more complex molecules. researchgate.net

Table 1: Reaction Conditions for Bromoacetylation of this compound researchgate.net

Reactant 1Reactant 2ReagentSolventTemperatureTimeProduct
This compoundBromoacetyl bromide (1.1 eq.)Triethylamine (2.2 eq.)Dichloromethane (DCM)0 °C to room temp.2 hN-(Bromoacetyl)-5,6-difluoroisoindoline

Synthesis of this compound-1,3-dione

The dione (B5365651) derivative, this compound-1,3-dione, is a significant compound, often used as a ligand or intermediate in medicinal chemistry. acs.orgaxispharm.com Its synthesis is primarily accomplished through the reaction of 4,5-Difluorophthalic Anhydride (B1165640) with an amine source.

The synthesis of the isoindoline-1,3-dione scaffold is a classic condensation reaction. It involves the nucleophilic attack of an amine on one of the carbonyl carbons of 4,5-Difluorophthalic Anhydride. wikipedia.org This ring-opening reaction is followed by a dehydration and cyclization step to form the final imide product. wikipedia.org For example, the reaction of 4,5-Difluorophthalic Anhydride with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in acetic acid with potassium acetate (B1210297) yields the corresponding N-substituted this compound-1,3-dione. google.com

The formation of the stable, five-membered imide ring of the isoindoline-1,3-dione system is achieved through cyclization. This process can be conducted under conventional heating or with the assistance of microwave irradiation to accelerate the reaction. A study comparing methods found that microwave-assisted synthesis in DMSO at 110°C achieved rapid cyclization in just one hour, yielding a product with over 95% purity. This is a significant improvement over conventional heating in acetic acid, which can take 12-24 hours and typically results in lower yields and purity.

Table 2: Comparative Analysis of Synthesis Methods for this compound-1,3-dione Derivatives

MethodAmine ReactantReagents/SolventConditionsYieldPurity
Cyclocondensation3-Aminopiperidine-2,6-dione HClAcetic Acid120°C, 12–24 hoursModerate>90%
Microwave-Assisted3-Aminopiperidine-2,6-dione HClDIPEA, DMSO110°C, 1 hourHigh>95%

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter timeframes compared to conventional heating methods. taylorfrancis.comucm.esnih.gov This approach has been successfully applied to the synthesis of precursors for this compound, particularly its dione derivative.

A key example is the rapid cyclization of 4,5-difluorophthalic anhydride with an amine source under microwave irradiation. In a typical procedure, 4,5-difluorophthalic anhydride is combined with a reagent like 3-aminopiperidine-2,6-dione hydrochloride and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO). The mixture is then subjected to microwave heating. This method drastically reduces the reaction time from several hours (12-24) to just one hour, while also improving the purity of the resulting 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione to over 95%. The efficiency of microwave heating stems from its ability to directly and rapidly heat the polar reactants and solvent, which helps to overcome the kinetic barrier of the reaction, particularly as the electron-withdrawing fluorine atoms can slow down nucleophilic attack on the anhydride.

Table 1: Comparison of Synthesis Methods for this compound-1,3-dione Derivatives
MethodReactantsSolventConditionsReaction TimePurityReference
Conventional Heating4,5-Difluorophthalic anhydride, AmineAcetic Acid120°C12–24 hours>90%
Microwave-Assisted4,5-Difluorophthalic anhydride, Amine, DIPEADMSO110°C1 hour>95%

Lewis Acid-Mediated Deprotection Strategies for Precursor Compounds

In multi-step syntheses, protecting groups are often employed to mask reactive functional groups, such as the nitrogen atom of the isoindoline ring. The selective removal of these groups is a critical step. Lewis acids are effective reagents for the deprotection of certain amine protecting groups, such as the tert-butoxycarbonyl (Boc) group, under mild conditions. acsgcipr.org

For precursors to this compound, Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are utilized for deprotection. The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. This process is highly selective, efficiently cleaving protecting groups like methyl or Boc without affecting the fluorine substituents on the aromatic ring. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the protecting group, which weakens the N-C bond and facilitates its cleavage. acsgcipr.org While a variety of Lewis acids, including iron(III) chloride, tin(IV) chloride, and zinc bromide, have been reported for Boc deprotection, BCl₃ and BBr₃ are specifically noted for their efficacy in the context of fluorinated isoindoline precursors. acsgcipr.org

Table 2: Lewis Acids for Deprotection of Isoindoline Precursors
Lewis AcidSubstrateConditionsOutcomeReference
Boron trichloride (BCl₃)N-Protected this compound derivativeDichloromethane, Room Temperature, 2-4 hoursSelective removal of protecting group
Boron tribromide (BBr₃)N-Protected this compound derivativeDichloromethane, Room Temperature, 2-4 hoursSelective removal of protecting group
Iron(III) chloride (FeCl₃)N,N'-diprotected amines (general)Catalytic amountSelective deprotection of Boc group acsgcipr.org
Zinc Bromide (ZnBr₂)Secondary Boc-amines (general)Not specifiedSelective removal of Boc group acsgcipr.org

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These strategies focus on altering the molecule's properties by adding substituents to the nitrogen atom or by replacing the fluorine atoms on the aromatic ring.

N-Alkylation of Isoindoline and its Derivatives

The secondary amine of the isoindoline ring is a nucleophilic center that can readily undergo N-alkylation or other N-functionalization reactions. This allows for the introduction of a wide variety of substituents at the nitrogen atom, which is a common strategy for modulating the biological activity and physicochemical properties of the molecule.

A documented example involves the reaction of this compound with a phenyl carbamate (B1207046) derivative in the presence of a base. google.com In this procedure, this compound is heated with the carbamate and triethylamine in dimethylformamide (DMF) at 85°C for an extended period. google.com The isoindoline nitrogen acts as a nucleophile, displacing the phenoxy group to form a new N-C bond, yielding an N-substituted-5,6-difluoroisoindoline-2-carboxamide derivative. google.com More conventional N-alkylation would involve reacting this compound with alkyl halides in the presence of a base to capture the resulting hydrohalic acid.

Nucleophilic Substitution Reactions of Fluorine Atoms on the Isoindoline Ring

The fluorine atoms on the benzene ring of this compound are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused heterocyclic ring system. This allows for the replacement of one or both fluorine atoms with various nucleophiles, providing a powerful tool for diversification.

Reactions can be performed with nucleophiles such as sodium methoxide (B1231860) or potassium tert-butoxide. A specific example involves the SNAr reaction on a derivative, 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione. nih.gov In this synthesis, an amine nucleophile, in the presence of a base like DIPEA and a polar aprotic solvent such as DMSO, displaces one of the fluorine atoms upon heating to 90°C. nih.gov This reaction leads to the formation of a 5-substituted-6-fluoro aniline (B41778) derivative, demonstrating the regioselective displacement of a single fluorine atom under controlled conditions. The ability to selectively substitute the fluorine atoms is crucial for the targeted synthesis of complex molecules. nih.govresearchgate.net

Table 3: Nucleophilic Aromatic Substitution (SNAr) on the this compound Ring
NucleophileSubstrateReagents/ConditionsProduct TypeReference
Amine2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dioneDIPEA, DMSO, 90°C5-Amino-6-fluoro-isoindoline derivative nih.gov
Sodium MethoxideThis compound-1,3-dioneNot specifiedAlkoxy-substituted isoindoline derivative
Potassium tert-ButoxideThis compound-1,3-dioneNot specifiedAlkoxy-substituted isoindoline derivative
1-Boc-piperazine5,6-difluoro thalidomide (B1683933) derivativeDIPEA, DMSO, 90°C5-piperazinyl-6-fluoro substituted thalidomide nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. msu.edu It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. msu.edu

CompoundTechniqueSolventObserved Chemical Shifts (δ) in ppmSource
2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione¹H NMR (500 MHz)CDCl₃8.68 (s, 1H), 8.58 (d, J = 14.0 Hz, 1H), 7.43–7.34 (m, 6H), 7.13–7.12 (m) nih.govacs.org

High-Performance Liquid Chromatography (HPLC) for Analytical Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying each component in a mixture. researchgate.net In pharmaceutical research, it is the primary method for determining the purity of a drug substance and for separating it from any process impurities or degradation products. chromatographyonline.com The validation of an HPLC method ensures that it is reliable, reproducible, and fit for its intended purpose. chromatographyonline.com

For derivatives of this compound, HPLC is routinely used to validate the purity of synthesized batches. Commercial suppliers, for example, specify the purity of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione as being greater than 98.0%, a determination made by HPLC analysis. tcichemicals.comtcichemicals.com Furthermore, patent literature describes the use of preparative HPLC as a method for the purification of compounds incorporating the this compound-1,3-dione scaffold, demonstrating the technique's utility for both analytical and purification purposes. epo.org

CompoundApplicationFindingSource
2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dionePurity AnalysisPurity confirmed to be >98.0% by HPLC. tcichemicals.comtcichemicals.com
Derivatives of this compound-1,3-dionePurificationPreparative HPLC is used for compound separation and purification. epo.org

Mass Spectrometry for Compound Identification and Mechanistic Insights

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely applied for the confirmation of the molecular weight of a synthesized compound. In more advanced applications, such as proteomics, MS can provide profound insights into the mechanism of action of bioactive molecules.

The analysis of compounds related to this compound frequently involves mass spectrometry to confirm their identity. google.com For example, high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are cited as available analytical services for related compounds. axispharm.com

A compelling application of this technique is demonstrated in research on heterotrivalent PROTACs, which utilize a 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione moiety to recruit the cereblon (CRBN) E3 ligase. nih.govacs.org In this work, tandem mass tagging (TMT) mass spectrometry was used for a global proteomics analysis. acs.org This allowed researchers to quantify changes in protein abundance across the entire proteome after treating cells with the PROTAC. The results provided direct evidence of the PROTAC's mechanism by identifying the specific proteins that were targeted for degradation, offering critical mechanistic insights into its biological function. acs.org

Compound/DerivativeTechniqueApplicationResearch FindingSource
Synthesized compounds including this compound-1,3-dioneMass SpectrometryCompound AnalysisUsed to analyze and confirm the structure of newly synthesized compounds. google.com
PROTAC containing 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dioneTandem Mass Tagging (TMT) Mass SpectrometryMechanistic Insight (Proteomics)Quantified changes in protein levels to identify specific proteins targeted for degradation by the PROTAC. acs.org

Chemical Reactivity and Transformation Studies of 5,6 Difluoroisoindoline 1,3 Dione

Oxidation Reactions and Formation of Quinone Derivatives

The oxidation of the benzene (B151609) ring of 5,6-difluoroisoindoline-1,3-dione (B2725224) to form quinone derivatives is a challenging transformation. The presence of the electron-withdrawing imide group and the fluorine atoms deactivates the aromatic ring towards electrophilic attack, which is often a key step in oxidation reactions. However, analogous transformations of other fluorinated aromatic compounds suggest potential pathways.

While direct oxidation of this compound-1,3-dione to a quinone is not extensively documented in the literature, studies on other hydroquinone (B1673460) derivatives have shown that oxidation to the corresponding benzoquinone is a feasible process. This transformation typically involves the removal of two hydrogen atoms and two electrons. In the case of this compound-1,3-dione, a preliminary step to introduce hydroxyl groups onto the aromatic ring would be necessary before oxidation to a quinone could occur.

Catalytic oxidation of fluorinated aromatic compounds has been explored, often focusing on defluorination rather than quinone formation. For instance, µ-nitrido(bis) iron phthalocyaninate has been shown to be an effective catalyst for the oxidation of fluoroaromatic compounds with hydrogen peroxide. However, the primary product of such reactions is typically inorganic fluoride (B91410), indicating the breakdown of the aromatic ring.

The synthesis of quinone derivatives from fluorinated starting materials often proceeds through multi-step synthetic routes rather than direct oxidation of a difluorinated aromatic ring. These routes may involve the use of fluorinated precursors that are then cyclized to form the quinone structure.

Reduction Reactions to Form Hydroxy Derivatives

The reduction of this compound-1,3-dione can target either the phthalimide (B116566) moiety or the aromatic ring. The reduction of the dicarbonyl groups of the phthalimide is a more common transformation.

Selective reduction of one of the carbonyl groups in N-substituted phthalimides using reducing agents like sodium borohydride (B1222165) can lead to the formation of 3-hydroxyisoindolin-1-one derivatives. Further reduction can yield the corresponding isoindoline (B1297411).

Introducing hydroxyl groups onto the aromatic ring of this compound-1,3-dione via reduction is not a direct process. A more common approach to synthesize hydroxy-substituted phthalimides involves starting with a pre-functionalized aromatic precursor, such as a hydroxy- or methoxy-substituted phthalic acid, which is then converted to the corresponding isoindoline-1,3-dione.

For instance, the synthesis of N-hydroxyphthalimide derivatives has been achieved through the reaction of phthalic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride. While this introduces a hydroxyl group on the nitrogen atom, it does not directly functionalize the aromatic ring. The reduction of a related compound, 3-fluorophthalic anhydride, with sodium borohydride yields fluorinated phthalides, demonstrating the reactivity of the anhydride group to reduction without affecting the aromatic fluorine atoms.

Substitution Reactions Involving Fluorine Atoms

The most well-documented and synthetically useful reactions of this compound-1,3-dione involve the nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms. The electron-withdrawing nature of the isoindoline-1,3-dione core activates the aromatic ring towards attack by nucleophiles, making the fluorine atoms good leaving groups.

These reactions are widely employed in the synthesis of various derivatives, particularly in the field of medicinal chemistry for the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the fluorine atom is displaced by a nitrogen or oxygen nucleophile, which is part of a linker connected to a ligand for an E3 ubiquitin ligase.

Commonly, the reaction is carried out by heating this compound-1,3-dione with an amine or an alcohol in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).

The regioselectivity of the substitution, i.e., whether the fluorine at the 5- or 6-position is replaced, can be influenced by the nature of the nucleophile and the reaction conditions. However, in many reported cases, the substitution occurs at one of the fluorine positions without significant selectivity issues being noted for the initial substitution.

Below is a table summarizing representative nucleophilic aromatic substitution reactions of this compound-1,3-dione.

NucleophileReagents and ConditionsProduct
Primary Amine (R-NH₂)DIPEA, NMP, 100-120 °C5-amino-6-fluoro- or 6-amino-5-fluoroisoindoline-1,3-dione derivative
Secondary Amine (R₂NH)DIPEA, DMSO, 90 °C5-(dialkylamino)-6-fluoro- or 6-(dialkylamino)-5-fluoroisoindoline-1,3-dione derivative
Alcohol (R-OH)NaH, DMF5-alkoxy-6-fluoro- or 6-alkoxy-5-fluoroisoindoline-1,3-dione derivative

Investigation of Reaction Mechanisms and Pathways

The mechanism of the nucleophilic aromatic substitution (SNAr) reactions of this compound-1,3-dione is generally understood to proceed through a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, which is a consequence of the two carbonyl groups of the isoindoline-1,3-dione moiety. The attack results in the formation of a negatively charged intermediate, the Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and the carbonyl groups.

Step 2: Elimination of the Fluoride Ion In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast.

Recent computational and experimental studies on SNAr reactions have suggested that in some cases, the reaction may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, bypassing the formation of a stable Meisenheimer intermediate. The specific mechanism for this compound-1,3-dione may depend on the nucleophile, solvent, and reaction conditions.

The preference for fluorine as a leaving group in SNAr reactions is a well-established principle. Although fluorine is the most electronegative halogen, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic and atomistic view of the interactions between a ligand and its biological target, offering insights that are not accessible from static structural models. mdpi.comnih.gov For ligands incorporating the 5,6-difluoroisoindoline scaffold, MD simulations are crucial for elucidating the stability of the binding pose, identifying key intermolecular interactions, and understanding the role of conformational changes in the binding process. mdpi.com These simulations can reveal how the fluorine atoms influence the local environment within the binding pocket, potentially through favorable electrostatic interactions or by altering the conformation of the ligand to optimize its fit. nih.gov

Automated workflows for MD simulations are increasingly being employed to enable the high-throughput assessment of ligand-protein dynamics, which is particularly useful for screening libraries of compounds containing the this compound moiety. chemrxiv.org By analyzing the trajectories from these simulations, researchers can identify stable and transient interactions, the role of water molecules in mediating binding, and the flexibility of both the ligand and the protein binding site. chemrxiv.org

For instance, in the context of developing inhibitors for enzymes like dipeptidyl peptidase 9 (DPP9), MD simulations could be used to compare the binding of vildagliptin (B1682220) derivatives with and without the this compound group. researchgate.net Such studies would help in understanding how the difluoro substitution affects the ligand's residence time in the active site and its interaction with key residues, thereby guiding the design of more potent and selective inhibitors. frontiersin.org

In Silico-Experimental Feedback Loops for Model Refinement

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. ub.edu In silico models, such as those used to predict the binding affinity or biological activity of this compound derivatives, are continuously refined through feedback from experimental data. This iterative process enhances the predictive power of the computational models, leading to more efficient and successful drug design campaigns.

A typical feedback loop begins with the computational design of a series of compounds, which are then synthesized and tested experimentally. The experimental results, such as IC50 values or binding affinities, are then used to refine the computational model. This could involve adjusting the parameters of a scoring function, modifying the force field used in MD simulations, or developing new quantitative structure-activity relationship (QSAR) models. The refined model is then used to design a new set of compounds with improved properties, and the cycle continues.

This approach has been particularly valuable in the development of PROTACs (Proteolysis Targeting Chimeras), where the formation of a stable ternary complex is crucial for activity. researchgate.net Computational models can predict the likelihood of ternary complex formation, but these predictions must be validated experimentally. researchgate.net Discrepancies between the predicted and experimental results can then be used to improve the modeling approach, leading to more accurate predictions for future PROTAC designs incorporating the this compound moiety. researchgate.net

Theoretical Frameworks Applied to Structure-Activity Relationship (SAR) Studies

Correlation of Hammett Constants with Electronic Effects of Fluorine

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. libretexts.orgviu.ca The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent. ustc.edu.cn For the this compound scaffold, the fluorine atoms are strongly electron-withdrawing, which is reflected in their positive Hammett σ values.

The correlation of Hammett constants with the biological activity of a series of this compound derivatives can provide valuable insights into the mechanism of action. semanticscholar.org A positive correlation would suggest that the activity is enhanced by the electron-withdrawing nature of the fluorine atoms, while a negative correlation would indicate the opposite. This information can be used to guide the design of new analogs with optimized electronic properties.

Table 1: Illustrative Hammett Constants for Fluorine Substituents

Substituent PositionHammett Constant (σ)Electronic Effect
metaσm = +0.34Inductive electron withdrawal
paraσp = +0.06Weak inductive withdrawal and weak resonance donation

Note: The table provides representative Hammett constants for fluorine. The actual values can vary depending on the specific reaction and conditions. The 5- and 6-positions on the isoindoline (B1297411) ring are analogous to meta and para positions relative to the fused benzene (B151609) ring.

Disentanglement of Electronic and Steric Contributions in Modified Derivatives

While Hammett constants are useful for quantifying electronic effects, it is also important to consider the steric contributions of substituents. libretexts.org The fluorine atoms in this compound are relatively small, but their introduction can still lead to steric clashes with the target protein. In modified derivatives where other functional groups are introduced, it becomes crucial to disentangle the electronic and steric effects to understand their individual contributions to the observed biological activity.

Computational methods, such as molecular modeling and QSAR studies, can be employed to separate these effects. For example, by creating a series of virtual compounds with varying substituents at different positions on the this compound core, it is possible to build QSAR models that include both electronic (e.g., Hammett constants) and steric (e.g., Taft steric parameters) descriptors. The relative coefficients of these descriptors in the QSAR equation can then provide an indication of the importance of each effect.

Computational Modeling of Ternary Complexes in Protein Degradation Systems

The this compound moiety is a key component of certain ligands for the Cereblon (CRBN) E3 ubiquitin ligase, which is widely utilized in the development of PROTACs. acs.orgchemicalbook.com PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov

Computational modeling plays a critical role in the design and optimization of PROTACs by predicting the structure and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. researchgate.netnih.gov Various computational techniques, including protein-protein docking and MD simulations, are used to model these complexes. researchgate.netnih.gov These models can provide insights into the key interactions that stabilize the ternary complex and can help to rationalize the observed degradation activity of different PROTACs. unipd.it

Enzyme-Ligand Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. nih.govarxiv.org It is widely used in drug discovery to screen virtual libraries of compounds and to prioritize candidates for experimental testing. frontiersin.org For ligands containing the this compound moiety, docking studies can provide initial hypotheses about how they bind to their target enzymes. researchgate.net

Following docking, more rigorous computational methods, such as free energy calculations, can be used to predict the binding affinity of the ligand. nih.gov These methods, which include techniques like free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate estimates of binding affinity than docking scores alone. mdpi.com

The combination of docking and binding affinity predictions can be a powerful tool for the rational design of potent and selective inhibitors. biorxiv.org For example, in the development of inhibitors for a specific kinase, these methods could be used to compare the predicted binding affinities of a series of this compound derivatives, allowing researchers to focus their synthetic efforts on the most promising candidates.

Applications in Advanced Materials Research

Utilization as Building Blocks for Organic Electronic Materials

In principle, 5,6-Difluoroisoindoline could serve as a valuable monomer or building block in the synthesis of conjugated polymers for organic electronics. The electron-withdrawing nature of the fluorine atoms would be expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This modulation of electronic properties is a key strategy in the design of materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The introduction of fluorine can also induce stronger intermolecular interactions, potentially leading to more ordered molecular packing in the solid state. This enhanced organization is often associated with improved charge carrier mobility, a critical factor for the performance of organic electronic devices.

Contributions to Enhanced Efficiency in Organic Photovoltaic Devices

Furthermore, the altered intermolecular interactions and potential for improved molecular packing due to fluorination could positively influence the morphology of the bulk heterojunction (BHJ) active layer in an OPV device, leading to more efficient charge transport and collection.

Strategies for Incorporation into Polymer Matrices for Material Property Modulation

Beyond conjugated polymers, this compound could potentially be incorporated into non-conjugated polymer matrices to modulate their physical properties. This could be achieved through copolymerization with other monomers or by grafting the molecule onto an existing polymer backbone. The introduction of the rigid and polar difluoroisoindoline unit could be expected to influence properties such as thermal stability, mechanical strength, and dielectric constant.

For instance, the incorporation of such a fluorinated moiety could enhance the thermal resistance of high-performance polymers or modify the surface energy and hydrophobicity of a material. However, without experimental data, these potential effects remain speculative.

Applications in Medicinal Chemistry Research As Precursors and Scaffolds

Role as Precursors for Pharmaceutical Agent Development

The chemical reactivity of the isoindoline (B1297411) nitrogen allows for the introduction of diverse substituents, enabling the generation of large libraries of derivatives for high-throughput screening. The difluoro substitution pattern on the benzene (B151609) ring provides specific electronic properties that can be exploited to fine-tune the interaction of the molecule with its biological target. While extensive research has been conducted on various isoindoline-1,3-dione derivatives in the pursuit of new therapeutic agents, the specific exploration of the 5,6-difluoro substituted scaffold is a more recent and evolving area of investigation. The foundational isoindoline-1,3-dione structure is a well-established pharmacophore, known to interact with biological targets such as acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.

Investigation of Molecular Target Modulation and Cellular Pathway Interactions

Derivatives of 5,6-Difluoroisoindoline are being investigated for their ability to modulate the activity of various molecular targets and interact with cellular signaling pathways. The specific substitution pattern of the fluorine atoms can lead to high selectivity for the intended target, a crucial aspect in modern drug design.

The dopamine D3 receptor (D3R) is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse. nih.gov The development of selective D3R antagonists has been a major focus of medicinal chemistry research. The isoindoline scaffold has been identified as a promising framework for the design of potent and selective D3R ligands. While specific studies on this compound derivatives are not yet widely published, the broader class of isoindoline-based compounds has shown significant promise. For instance, novel 2,3-dihydro-1H-isoindoles have been designed and synthesized, demonstrating high affinity for the dopamine D3 receptor.

The general pharmacophore for D3R antagonists often includes a basic nitrogen atom and an aromatic region, both of which are present in the this compound structure. The fluorine atoms can potentially enhance the binding affinity and selectivity of these compounds for the D3R over the closely related D2 receptor, which is a common challenge in the development of D3R-targeted drugs.

Table 1: Dopamine Receptor D3 Ligand Research

Compound ClassKey Findings
2,3-dihydro-1H-isoindolesHigh affinity and selectivity for the dopamine D3 receptor.
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivativesStrong affinity for D3R with very good selectivity. nih.gov

This table presents findings on related isoindoline and isoquinoline scaffolds due to the limited direct data on this compound.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and has emerged as a promising target for the treatment of autoimmune diseases and cancer. nih.gov Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.

While there is a lack of specific published research on this compound derivatives as DHODH inhibitors, the exploration of novel heterocyclic scaffolds for this target is an active area of research. A patent has described dihydroorotate dehydrogenase inhibitors with a different core structure, highlighting the ongoing search for new chemical entities in this field. google.com The electronic properties of the 5,6-difluorinated aromatic ring could potentially be exploited to design novel DHODH inhibitors with improved potency and pharmacokinetic profiles.

Research into Antineoplastic Activities of Derivatives

The development of novel anticancer agents is a critical area of medicinal chemistry. Derivatives of the broader isoindoline and isoindoline-1,3-dione class have demonstrated significant antineoplastic activities through various mechanisms.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Several studies have shown that isoindoline-1,3-dione derivatives can induce apoptosis in various cancer cell lines. For example, certain derivatives have been shown to induce apoptosis and necrosis in Raji cells, a type of lymphoma. While direct studies on this compound derivatives are limited, the established pro-apoptotic activity of the parent scaffold suggests that this would be a fruitful area of investigation. The fluorine substituents could potentially enhance the apoptotic-inducing activity or modulate the selectivity towards specific cancer cell types.

In addition to inducing apoptosis, anticancer agents can also inhibit the proliferation and growth of tumor cells. Isoindoline-1,3-dione derivatives have been shown to inhibit the proliferation of various cancer cell lines, including Caco-2 and HCT-116 colorectal cancer cells. The antiproliferative effects of these compounds are often attributed to their ability to interfere with key cellular processes such as the cell cycle. The introduction of fluorine atoms in the 5,6-positions of the isoindoline ring could lead to derivatives with enhanced antiproliferative activity and potentially novel mechanisms of action.

Table 2: Antineoplastic Activity of Isoindoline-1,3-dione Derivatives

Cell LineActivityCompound Class
Raji (lymphoma)Induction of apoptosis and necrosis2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione
Caco-2 (colorectal)Antiproliferative activityHalogenated isoindole-1,3 (2H) dione (B5365651) derivatives
HCT-116 (colorectal)Antiproliferative activityHalogenated isoindole-1,3 (2H) dione derivatives

This table presents findings on related isoindoline-1,3-dione derivatives due to the limited direct data on this compound.

Modulation of Signaling Pathways Implicated in Cancer Progression

Derivatives of this compound have been extensively incorporated into bifunctional compounds designed to degrade key proteins that drive cancer progression. These compounds function by inducing the degradation of oncoproteins, thereby disrupting the signaling pathways essential for tumor growth and survival.

One of the primary targets for these this compound-containing degraders is Cyclin-dependent kinase 2 (CDK2). google.comgoogle.com Overexpression or abnormal activation of CDK2 is a common feature in various cancers, making it a critical target for therapeutic intervention. google.com Bifunctional molecules utilizing the this compound moiety have been developed to specifically target and degrade CDK2, offering a novel approach to cancer treatment. google.comgoogle.com

Another significant application is in the modulation of the Myc family of proto-oncogene proteins. google.com These proteins are central regulators of cell proliferation and are often dysregulated in human cancers. A patent has described the use of this compound-2-carboxamide derivatives as modulators of Myc proteins, highlighting the scaffold's importance in targeting these challenging oncoproteins. google.com

Furthermore, this chemical entity is a building block for compounds aimed at degrading the androgen receptor, a key driver in prostate cancer. It is also utilized in the synthesis of degraders for Bruton's tyrosine kinase (BTK), a protein implicated in various B-cell malignancies and inflammatory diseases.

The table below summarizes the application of this compound derivatives in targeting cancer-related proteins.

Derivative ClassTarget ProteinTherapeutic Area
Bifunctional DegradersCyclin-dependent kinase 2 (CDK2)Various Cancers
Carboxamide DerivativesMyc family proto-oncogenesVarious Cancers
Bifunctional DegradersAndrogen ReceptorProstate Cancer
Bifunctional DegradersBruton's tyrosine kinase (BTK)B-cell Malignancies

Studies on Cell Cycle Arrest Mechanisms

The therapeutic strategy of targeting CDK2 with this compound-based degraders is intrinsically linked to the induction of cell cycle arrest. CDK2 is a crucial regulator of cell cycle progression, particularly during the G1/S phase transition. By promoting the degradation of CDK2, these compounds effectively remove a key driver of cell proliferation. This induced deficiency in CDK2 leads to a halt in the cell cycle, preventing cancer cells from dividing and proliferating. This mechanism of action underscores the potential of this compound derivatives as potent anti-cancer agents that function by directly intervening in the cell division machinery of tumor cells. google.comgoogle.com

Exploration of Antimicrobial Properties

Currently, there is a lack of substantial research in publicly accessible scientific literature detailing the direct antimicrobial properties of this compound or its simple derivatives. The primary focus of research on this compound has been its application as a scaffold in the development of targeted protein degraders for non-infectious diseases, particularly cancer. Therefore, its potential as an antibacterial or antifungal agent remains an underexplored area of investigation.

Investigations into Anti-inflammatory Effects

While direct anti-inflammatory actions of this compound are not extensively documented, its role as a structural component in molecules with anti-inflammatory potential is emerging. This is primarily through the design of inhibitors for enzymes that play a critical role in inflammatory processes.

Modulation of Inflammatory Signaling Pathways

This compound has been utilized as a key building block in the synthesis of selective inhibitors for Dipeptidyl Peptidase 9 (DPP9). researchgate.netuantwerpen.be DPP9 is recognized for its crucial functions in the regulation of inflammation. researchgate.netresearchgate.net By serving as a foundational structure for DPP9 inhibitors, this compound contributes to the development of therapeutic agents that can modulate inflammatory signaling pathways. The dysregulation of DPP9 has been associated with various inflammatory responses, and its inhibition is considered a promising therapeutic strategy. researchgate.net

Inhibition of Pro-inflammatory Cytokine Production

The parent molecule of the isoindoline-dione series, thalidomide (B1683933), is known to affect the production of inflammatory cytokines. axispharm.com While specific studies on the direct impact of this compound on cytokine production are limited, its incorporation into more complex molecules, such as DPP9 inhibitors, suggests an indirect role in regulating the inflammatory cascade, which includes the production of pro-inflammatory cytokines. The inhibition of DPP9 can influence immune responses where cytokines play a central role. uantwerpen.be

Reduction of Oxidative Stress in Cellular Models

In a study investigating ischemic acute kidney injury, a complex derivative of 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione was synthesized and studied. The research included a western blot analysis of oxidative stress markers in kidney tissues, indicating that molecules derived from this scaffold are being evaluated in biological systems where oxidative stress is a key pathological factor. lww.com However, this does not represent a direct anti-oxidative effect of the this compound core itself but rather the biological context in which its complex derivatives are being investigated.

Design and Mechanistic Study of Targeted Protein Degraders (PROTACs) Incorporating This compound-1,3-dione (B2725224)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from the cellular environment. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The this compound-1,3-dione moiety is a key component in the design of certain PROTACs, serving as a precursor to ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

The versatility of the PROTAC platform allows for the targeting of a wide array of proteins implicated in various diseases. The warhead component of the PROTAC is designed to bind specifically to the POI. By incorporating a this compound-1,3-dione-derived Cereblon ligand, researchers have developed degraders for several critical targets.

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral therapies. researchgate.netnih.gov Researchers have successfully developed PROTACs that induce the degradation of Mpro. researchgate.netnih.gov One such PROTAC, MPD2, which utilizes a CRBN-mediated mechanism, has demonstrated effective reduction of Mpro levels in cellular models. researchgate.net While specific examples detailing the use of a this compound-1,3-dione moiety are still emerging, the development of CRBN-recruiting PROTACs against Mpro establishes a clear precedent for its potential application. researchgate.netnih.gov

BET Proteins: The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4) are epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation is linked to various cancers. rsc.org Several potent BET-targeting PROTACs have been developed that recruit CRBN to induce the degradation of these proteins. rsc.org The fluorination of the phthalimide (B116566) ring in CRBN ligands has been shown to enhance binding affinity, suggesting that a this compound-1,3-dione-based ligand could contribute to highly potent BET degraders. nih.govresearchgate.net

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. nih.gov PROTAC-mediated degradation of BTK has been shown to be a promising therapeutic strategy, capable of overcoming resistance to traditional inhibitors. nih.goviwmf.comonclive.com The development of BTK degraders that recruit CRBN provides a direct avenue for the incorporation of ligands derived from this compound-1,3-dione. nih.goviwmf.comonclive.com

Polo-like Kinase 1 (PLK1): PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression. Its overexpression is common in many cancers, making it an attractive therapeutic target. The development of PROTACs to induce the degradation of PLK1 is an active area of research.

Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. PROTACs designed to degrade specific CDKs, such as CDK2, offer a potential therapeutic advantage over traditional inhibitors.

The choice of E3 ligase is a critical aspect of PROTAC design. The two most commonly recruited E3 ligases are the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN). google.com The this compound-1,3-dione moiety serves as a precursor to the phthalimide-based ligands that bind to CRBN, such as thalidomide and its analogs. nih.govresearchgate.net

The fluorine atoms on the phthalimide ring of the CRBN ligand can significantly influence its binding affinity. Studies have shown that fluorination of thalidomide analogs enhances their binding to Cereblon. nih.govresearchgate.net This enhanced affinity can translate into more potent and efficient PROTACs. The electron-withdrawing nature of fluorine can alter the electrostatic interactions within the binding pocket of CRBN, leading to a more stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.

E3 LigaseRecruited ByRole of this compound-1,3-dione
Cereblon (CRBN) Phthalimide-based ligands (e.g., thalidomide, pomalidomide)Precursor to fluorinated phthalimide ligands, potentially enhancing binding affinity. nih.govresearchgate.net
von Hippel-Lindau (VHL) Hydroxyproline-containing ligandsNot directly applicable.

Linker Length: The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may lead to unproductive binding modes. rsc.orgsigmaaldrich.comuky.edu

Linker Composition: The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. Common linker motifs include polyethylene glycol (PEG) chains and alkyl chains. The introduction of rigid elements, such as piperazine or piperidine rings, can improve metabolic stability and conformational rigidity, which can be beneficial for ternary complex formation.

Attachment Points: The points at which the linker is attached to the POI ligand and the E3 ligase ligand are also critical. Altering the attachment point can change the relative orientation of the POI and the E3 ligase in the ternary complex, which can have a profound effect on the efficiency of ubiquitination.

While specific studies on linker optimization for PROTACs containing a this compound-1,3-dione moiety are not extensively documented, the general principles of linker design are directly applicable. The enhanced binding affinity of the fluorinated CRBN ligand may provide greater flexibility in linker design, potentially allowing for the use of a wider range of linker lengths and compositions while still achieving potent degradation.

To further enhance the efficacy and expand the capabilities of targeted protein degradation, researchers are exploring more complex PROTAC architectures, such as heterotrivalent and heterotetravalent PROTACs. A heterotrivalent PROTAC was developed that can simultaneously recruit two different E3 ligases (CRBN and VHL) to a single target protein. acs.org This dual-ligase recruitment strategy has the potential to enhance the rate and extent of protein degradation and may also provide a means to overcome resistance mechanisms that can arise from the downregulation of a single E3 ligase.

The synthesis of such complex molecules is a significant challenge, often requiring modular and efficient chemical strategies. While the incorporation of a this compound-1,3-dione-derived ligand into a heterotrivalent or heterotetravalent PROTAC has not yet been reported, its potential as a high-affinity CRBN ligand makes it an attractive candidate for inclusion in these next-generation degraders.

The metabolic and chemical stability of a PROTAC is a critical determinant of its therapeutic potential. PROTACs are often large molecules that fall outside the traditional "rule of five" for drug-likeness, making them susceptible to metabolic degradation. The linker is often a site of metabolic vulnerability.

Development and Selectivity Profiling of Dipeptidyl Peptidase (DPP) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones. bohrium.comnih.govnih.govfrontiersin.orgmdpi.com DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes. bohrium.comnih.govnih.govfrontiersin.orgmdpi.com The development of new DPP-4 inhibitors with improved potency and selectivity is an ongoing area of research.

The isoindoline scaffold has been explored for the development of DPP inhibitors. mdpi.com While there are no specific reports on the use of this compound for this purpose, the general principles of DPP-4 inhibitor design suggest that it could be a viable scaffold. The fluorine atoms could potentially engage in favorable interactions with the enzyme's active site and could also improve the pharmacokinetic properties of the molecule.

A key challenge in the development of DPP-4 inhibitors is achieving selectivity over other related dipeptidyl peptidases, such as DPP-8 and DPP-9, to avoid potential off-target effects. rhhz.net The selectivity profile of a new inhibitor is typically determined through in vitro enzymatic assays against a panel of related proteases.

Selective Inhibition of DPP8 and DPP9

Research has demonstrated that isoindoline-based compounds can be potent inhibitors of both DPP8 and DPP9. researchgate.netnih.gov These enzymes are intracellular serine proteases that cleave N-terminal dipeptides from substrates with a proline at the penultimate position. researchgate.net Due to the high degree of similarity in the active sites of DPP8 and DPP9, achieving selectivity for one enzyme over the other presents a significant challenge. nih.govnih.gov

However, the this compound scaffold has been instrumental in developing inhibitors with a preference for DPP9 over DPP8. The fluorine substitutions on the isoindoline ring play a key role in modulating the electronic and conformational properties of the molecule, influencing its binding affinity and selectivity. researchgate.net For example, compound 1G244 , which features an isoindoline moiety, is a widely used selective inhibitor for DPP8 and DPP9 research. researchgate.netresearchgate.net While potent against both, subsequent optimization efforts have focused on enhancing selectivity.

Mechanistic Insights into DPP9-Over-DPP8 Selectivity

The structural basis for DPP9-over-DPP8 selectivity in certain isoindoline-based inhibitors lies in subtle differences within the enzyme active sites. uantwerpen.be Molecular modeling and dynamics studies have been employed to understand the interactions that drive this preference. researchgate.netuantwerpen.be

One key factor is a residue difference between the two enzymes: a tyrosine (Y280) in DPP8 corresponds to a phenylalanine (F253) in DPP9. uantwerpen.be The difluorinated phenyl ring of the this compound scaffold can engage in favorable interactions with the active site residues. The specific electronic nature of the fluorinated ring likely contributes to a more optimal binding orientation and stronger interactions within the DPP9 active site compared to DPP8, thus conferring selectivity.

Structural Optimization of Isoindoline-Based DPP Inhibitors

Systematic structural optimization of the this compound scaffold has led to the development of inhibitors with improved potency and selectivity. Medicinal chemistry campaigns have explored modifications at various positions of the isoindoline core and the attached side chains. nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that the choice of substituents on the isoindoline ring and the nature of the group at the P2 site are critical for both potency and selectivity. researchgate.netnih.gov For instance, the introduction of a bulky 1-(4,4'-difluor-benzhydryl)-piperazine group at the P2 site of an isoindoline scaffold resulted in a highly potent DPP8 inhibitor. researchgate.net Further modifications have aimed to fine-tune the selectivity between DPP8 and DPP9. nih.gov Recent efforts have yielded compounds with up to 175-fold selectivity for DPP9 over DPP8. nih.gov

Below is a data table summarizing the inhibitory activity of representative isoindoline-based compounds.

CompoundScaffoldDPP8 IC₅₀ (nM)DPP9 IC₅₀ (nM)Selectivity (DPP8/DPP9)
1G244 Isoindoline14530.26
Compound 8j Substituted Isoindoline160 ± 1670 ± 402.29
Compound 12m Methylpiperazine analogue of 1G24432 ± 2260 ± 200.12
Compound 12n Methylpiperazine analogue of 1G24450 ± 5540 ± 400.09
Compound 42 Vildagliptin-derived-Low nM>175-fold (DPP9 vs DPP8)

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data compiled from multiple sources. nih.govnih.gov

Interaction Studies with Inflammasome Components (e.g., NLRP1, CARD8)

A pivotal role of DPP9 is its interaction with the inflammasome sensors NLRP1 (NLR Family Pyrin Domain Containing 1) and CARD8 (Caspase Recruitment Domain Family Member 8). uantwerpen.benih.gov DPP9 binds to these proteins, maintaining them in an inactive state and preventing spontaneous inflammation. nih.govfrontiersin.org

Inhibitors based on the this compound scaffold have been crucial tools in elucidating this pathway. By inhibiting the catalytic activity of DPP9, these compounds disrupt the DPP9-NLRP1/CARD8 complex. uantwerpen.beplos.org This disruption leads to the proteasome-mediated degradation of the N-terminal fragments of NLRP1 and CARD8, liberating their C-terminal fragments. nih.govbiorxiv.org The released C-terminal fragments then oligomerize and assemble into an active inflammasome complex, which triggers caspase-1 activation and a form of inflammatory cell death known as pyroptosis. nih.govnih.gov Therefore, these selective inhibitors act as chemical triggers for inflammasome activation, making them invaluable for studying this critical immune signaling pathway. biorxiv.orgnih.gov

Application as Active Site-Directed Probes for Enzyme Studies

The high potency and, in particular, the selectivity of this compound-derived inhibitors make them excellent chemical probes for studying the distinct and redundant biological functions of DPP8 and DPP9. nih.gov Given that DPP8 and DPP9 share a high degree of sequence identity, especially in their active sites, selective probes are essential to dissect their individual roles in cellular processes. nih.gov

These compounds can be used in both in vitro biochemical assays and in complex cellular systems to specifically block the activity of DPP9, allowing researchers to observe the downstream consequences. nih.govnih.gov For example, the use of selective inhibitors has been instrumental in confirming that the inhibition of DPP9, and not DPP8, is the primary trigger for NLRP1 and CARD8 inflammasome activation. nih.gov This application underscores the importance of the this compound scaffold in generating sophisticated molecular tools for fundamental biological research.

Future Research Directions and Emerging Avenues

Development of Novel and Efficient Synthetic Routes

The accessibility of 5,6-difluoroisoindoline is a critical prerequisite for the comprehensive exploration of its properties and applications. While specific synthetic procedures for this compound are not extensively documented, established methodologies for the synthesis of analogous isoindolines and fluorinated heterocycles provide a logical starting point. Future research will likely focus on optimizing and adapting these methods to achieve high-yielding and scalable production of this compound.

A primary and plausible route involves the chemical reduction of This compound-1,3-dione (B2725224), a commercially available precursor. The choice of reducing agent will be crucial in achieving the desired selectivity and avoiding over-reduction or side reactions. Catalytic hydrogenation, employing catalysts such as palladium on carbon, presents a promising approach that is often effective for the reduction of phthalimide (B116566) analogues to isoindolines. The reaction conditions, including solvent, temperature, and pressure, will need to be systematically optimized to maximize the yield and purity of this compound.

Alternative synthetic strategies may explore the construction of the isoindoline (B1297411) ring system from appropriately substituted difluorinated aromatic precursors. This could involve multi-step sequences, potentially including cyclization reactions of difluorinated ortho-substituted benzene (B151609) derivatives. The development of novel catalytic systems, perhaps leveraging transition metals, could enable more direct and atom-economical routes to the target molecule. The exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, will also be a key consideration in the development of sustainable synthetic methodologies.

Table 1: Potential Synthetic Routes to this compound

PrecursorReagents and ConditionsPotential AdvantagesPotential Challenges
This compound-1,3-dioneCatalytic Hydrogenation (e.g., Pd/C, H₂)Readily available precursor, established methodology for analogous compounds.Potential for over-reduction, optimization of reaction conditions required.
This compound-1,3-dioneChemical Reduction (e.g., LiAlH₄, NaBH₄)Strong reducing agents, may be effective if catalytic methods fail.Lack of selectivity, potential for side reactions.
Difluorinated ortho-xylene derivativesMulti-step synthesis involving cyclizationAllows for greater control over substituent placement.Longer synthetic sequence, potentially lower overall yield.

Discovery of Unexplored Chemical Reactivity and Derivatization Opportunities

The electronic properties of the difluorinated benzene ring are expected to significantly influence the reactivity of the isoindoline nitrogen. The strong electron-withdrawing nature of the fluorine atoms will likely decrease the nucleophilicity of the secondary amine compared to non-fluorinated isoindoline. Understanding and quantifying this effect is a key area for future investigation.

Despite this potential decrease in reactivity, the secondary amine of this compound remains a prime site for derivatization. Future research will undoubtedly explore a range of reactions to functionalize this position, thereby accessing a diverse array of novel compounds with tailored properties.

Key areas for reactivity studies and derivatization will include:

N-Alkylation: The introduction of various alkyl groups onto the isoindoline nitrogen will allow for the modulation of steric and electronic properties. This can be achieved through reactions with alkyl halides or other electrophilic alkylating agents.

N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides, providing a means to introduce a wide range of functional groups and to potentially alter the conformational preferences of the molecule.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce aryl or heteroaryl substituents, significantly expanding the structural diversity of accessible derivatives.

Reactions with Aldehydes and Ketones: Condensation reactions with carbonyl compounds could lead to the formation of various heterocyclic systems or functionalized N-substituted derivatives.

The difluorinated aromatic ring itself presents opportunities for further functionalization, although the strong carbon-fluorine bond generally renders it less reactive towards electrophilic substitution. However, under specific conditions or through the use of powerful electrophiles, substitution reactions may be possible. Alternatively, nucleophilic aromatic substitution, while challenging on an electron-rich ring, could be explored, particularly if further activating groups are present.

Interdisciplinary Research at the Interface of Chemical Biology and Materials Science

The unique combination of a rigid bicyclic scaffold and the specific electronic properties imparted by the fluorine atoms makes this compound a highly attractive building block for interdisciplinary research.

In Chemical Biology:

The isoindoline core is a recognized privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of fluorine can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, derivatives of this compound are promising candidates for the development of novel therapeutic agents.

Future research in this area will likely involve the synthesis of libraries of this compound derivatives and their screening against a wide range of biological targets. The fluorine atoms can act as sensitive probes for studying protein-ligand interactions using techniques such as ¹⁹F NMR spectroscopy. This can provide valuable insights into the binding mode and environment of the molecule within a protein's active site, aiding in the rational design of more potent and selective inhibitors or modulators.

In Materials Science:

Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. The incorporation of this compound into larger molecular architectures, such as polymers or organic small molecules, could lead to the development of novel functional materials.

For instance, the electron-withdrawing nature of the difluorinated ring could be exploited in the design of materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The rigid isoindoline core can contribute to desirable packing arrangements in the solid state, which is crucial for efficient charge transport. Furthermore, the fluorine atoms can influence the frontier molecular orbital energy levels, allowing for the fine-tuning of the electronic properties of the resulting materials.

Advanced Design Paradigms for Next-Generation Molecular Modulators and Functional Materials

Building upon the foundational research into its synthesis and reactivity, this compound can serve as a platform for more advanced and sophisticated molecular design.

Next-Generation Molecular Modulators:

The principles of fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) can be applied to leverage the unique properties of the this compound scaffold. By identifying initial weak-binding fragments containing this core, medicinal chemists can elaborate and optimize these hits to develop highly potent and selective clinical candidates. The fluorine atoms can be used to modulate pKa, improve metabolic stability, and enhance binding affinity through specific interactions with the target protein.

Furthermore, the development of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), represents an exciting frontier. A this compound-based ligand that binds to a target protein could be linked to an E3 ligase-recruiting moiety, leading to the targeted degradation of the protein of interest. This approach offers a powerful strategy for modulating protein function and has significant therapeutic potential.

Next-Generation Functional Materials:

In the realm of materials science, the design of self-assembling systems based on this compound derivatives is a promising avenue. The interplay of hydrogen bonding from the isoindoline N-H group and potential non-covalent interactions involving the fluorine atoms (such as C-H···F and F···F interactions) could be harnessed to direct the formation of well-defined supramolecular architectures. These ordered assemblies could exhibit interesting photophysical or electronic properties.

The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also lead to materials with novel properties. The fluorinated pores of such materials could exhibit selective gas sorption or separation capabilities, or they could serve as nanoreactors for specific chemical transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.